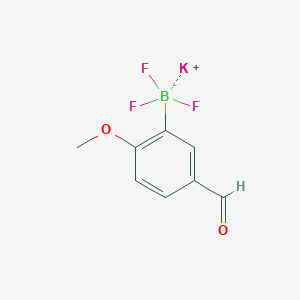
Potassium trifluoro(5-formyl-2-methoxyphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide is a chemical compound with the molecular formula C8H7BF3KO2 It is a boron-containing compound that features a trifluoroborate group attached to a phenyl ring substituted with a formyl and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide typically involves the reaction of 5-formyl-2-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound. The general reaction scheme is as follows:
5-formyl-2-methoxyphenylboronic acid+KHF2→potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Potassium trifluoro(5-carboxy-2-methoxyphenyl)boranuide.
Reduction: Potassium trifluoro(5-hydroxymethyl-2-methoxyphenyl)boranuide.
Substitution: Various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: May be used in the development of pharmaceuticals due to its ability to form complex organic structures.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner. The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(5-fluoro-2-methoxyphenyl)boranuide
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
Uniqueness
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which provides additional reactivity and functionalization options compared to similar compounds. This makes it a valuable reagent in organic synthesis and material science.
Propriétés
Formule moléculaire |
C8H7BF3KO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
potassium;trifluoro-(5-formyl-2-methoxyphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
Clé InChI |
NZWMHWHWKNJPNK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)C=O)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
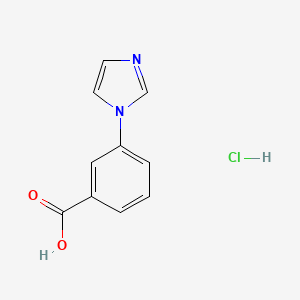

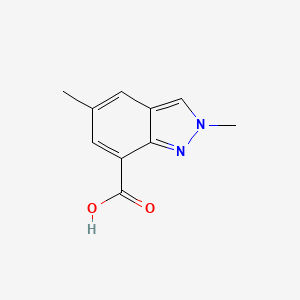
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
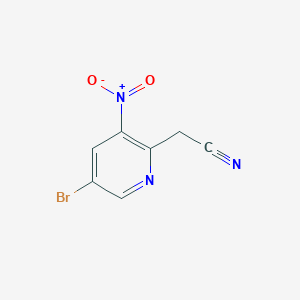

![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)
![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
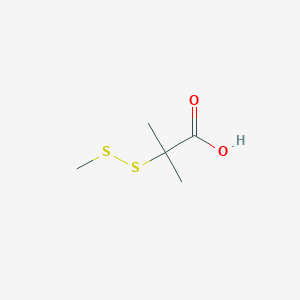
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
